molecular formula C3H6LiO3 B1593043 Lithium (S)-2-hydroxypropanoate CAS No. 27848-80-2

Lithium (S)-2-hydroxypropanoate

Cat. No.: B1593043
CAS No.: 27848-80-2
M. Wt: 97.0 g/mol
InChI Key: MCPIIUKZBQXOSD-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium is a chemical element that belongs to the alkali metal group and is the lightest of the solid elements . It is soft, white, and lustrous . Lithium is used in various applications, including the production of batteries .


Synthesis Analysis

The synthesis of lithium compounds involves various processes. For instance, lithium silicates are synthesized from organosilicone precursors for carbon dioxide adsorption . Another example is the synthesis of highly electrochemically active Li2S nanoparticles for lithium–sulfur batteries .


Molecular Structure Analysis

Lithium polysulfide conformer analysis in ether-based solvents for Li–S batteries has been studied using molecular dynamics simulations . The simulations predict that monoanionic LiS6− in its closed conformation is the predominant structure in 1,2-dioxolane and dimethoxyethane equimolar mixtures .


Chemical Reactions Analysis

During a failure event, electrochemical cells can exhibit characteristics such as extreme high temperatures, deflagration, fire, venting of electrolyte, and rapid uncontrolled disassembly . The cell’s characteristics prior to, during, and after a destructive event are important in developing preventive and mitigating hazard steps .


Physical And Chemical Properties Analysis

Lithium has a melting point of 180.50°C, a boiling point of 1342°C, and a density of 0.534 g cm−3 . It is solid at 20°C .

Scientific Research Applications

Coordination Complexes in Chemistry

Lithium (S)-2-hydroxypropanoate plays a role in the formation of coordination complexes with lanthanides, impacting the structure, magnetic properties, and luminescence of these complexes. Researchers found that reactions of lithium salts with various lanthanides under solvothermal conditions produced single crystals with unique properties. These findings could be significant for the development of materials with specific magnetic and optical characteristics (Reger, Leitner, & Smith, 2015).

Application in Organic Synthesis

Lithium enolate, derived from alkyl 2-(phenylthio)alkanoate with lithium diisopropylamide, was shown to react with aldehydes in the presence of diethylaluminum chloride, leading to the synthesis of optically active compounds. This process demonstrates the application of this compound in stereoselective synthesis, which is crucial in the field of organic chemistry and pharmaceuticals (Wakabayashi et al., 1987).

Advances in Neurochemistry

In the context of neurochemistry, lithium, including its compounds like this compound, is noted for its ability to increase tyrosine hydroxylase levels both in vivo and in vitro. This finding is particularly relevant in the understanding of manic-depressive illness and lithium's mechanism of action at the genomic level, offering insights into its therapeutic applications (Chen et al., 1998).

Use in Battery Technology

Lithium compounds are integral to battery research, where their properties are essential for the performance of lithium-sulfur cathodes and anode passivation layers. The understanding of charge carrier chemistry in lithium compounds, including this compound, is fundamental for advancing battery technologies and enhancing performance (Lorger, Usiskin, & Maier, 2018).

Mechanism of Action

Target of Action

Lithium L-lactate, also known as Lithium (S)-2-hydroxypropanoate, primarily targets the glycogen synthase kinase-3 (GSK-3) and the phosphatidylinositol (PI) pathway . GSK-3 is a key enzyme involved in numerous cellular processes, including metabolism, cell division, and apoptosis . The PI pathway plays a crucial role in intracellular signal transduction .

Mode of Action

Lithium L-lactate interacts with its targets by inhibiting GSK-3 activity and influencing the PI pathway . It competes with Mg2+ ions to bind to the catalytic site of GSK-3, which is necessary for enzyme activation, thus inhibiting GSK-3 activity . This interaction results in changes in cellular processes such as metabolism, cell division, and apoptosis .

Biochemical Pathways

Lithium L-lactate affects several biochemical pathways. It enhances glycolytic activity and part of the Krebs cycle activity, particularly the anaplerotic pyruvate carboxylation (PC) pathway . It also influences the lactate shuttle and lactylation, which are crucial in acute and chronic inflammatory responses . These affected pathways have downstream effects on energy metabolism, signal transduction, immune and inflammatory responses .

Pharmacokinetics

Lithium L-lactate, being a lithium salt of L-lactic acid, is highly soluble in water . This high solubility suggests that it can be readily absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of Lithium L-lactate’s action are diverse. It exhibits neuroprotective properties by acting on multiple neuropathological targets, such as reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . It also has mood-stabilizing effects, particularly in individuals with bipolar disorder .

Action Environment

The action, efficacy, and stability of Lithium L-lactate can be influenced by various environmental factors. For instance, the inflammatory microenvironment can affect the paradoxical characteristics of lactate metabolism . Moreover, the compound’s action can be influenced by the availability of other ions in the environment, such as Mg2+ ions, with which it competes for binding to the GSK-3 enzyme .

Safety and Hazards

Lithium-ion batteries have the potential to overheat, catch fire, and cause explosions . They require special disposal and should never be thrown in the general trash .

Biochemical Analysis

Biochemical Properties

Lithium (S)-2-hydroxypropanoate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPase). This compound inhibits GSK-3 by displacing magnesium ions, which are essential cofactors for the enzyme’s activity . This inhibition leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway. Additionally, this compound inhibits IMPase, affecting the phosphatidylinositol signaling pathway and reducing the availability of inositol triphosphate (IP3) and diacylglycerol (DAG), which are crucial for cellular signaling .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of GSK-3, leading to increased levels of β-catenin and activation of Wnt signaling . This activation promotes cell proliferation and differentiation. Furthermore, this compound affects the expression of genes involved in neuroprotection and anti-apoptotic pathways, thereby enhancing cell survival . It also modulates cellular metabolism by influencing the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules and enzymes. One of the primary targets is GSK-3, which is inhibited by this compound through the displacement of magnesium ions . This inhibition leads to the activation of downstream signaling pathways, such as the Wnt/β-catenin pathway, which regulates gene transcription and promotes cell proliferation . Additionally, this compound inhibits IMPase, reducing the levels of IP3 and DAG, which are critical for intracellular signaling . These molecular interactions result in changes in gene expression, enzyme activity, and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high concentrations can lead to cellular toxicity and adverse effects on cell viability . In vitro and in vivo studies have demonstrated that the long-term use of this compound can result in sustained inhibition of GSK-3 and IMPase, leading to persistent changes in cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert neuroprotective and mood-stabilizing effects . At high doses, this compound can induce toxicity, leading to adverse effects such as polydipsia and renal dysfunction . Studies in animal models have identified threshold doses beyond which the compound’s therapeutic benefits are outweighed by its toxic effects . These findings highlight the importance of careful dosage management to maximize the therapeutic potential of this compound while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including carbohydrate metabolism and nucleotide metabolism . The compound interacts with enzymes such as GSK-3 and IMPase, which play critical roles in these pathways . By inhibiting GSK-3, this compound enhances the activity of glycogen synthase, promoting glycogen synthesis and storage . Additionally, the inhibition of IMPase by this compound affects the phosphatidylinositol signaling pathway, leading to alterations in the levels of IP3 and DAG, which are essential for cellular metabolism . These interactions result in changes in metabolic flux and metabolite levels.

Transport and Distribution

This compound is rapidly absorbed by the gastrointestinal tract and distributed throughout the body . The compound is not protein-bound, allowing it to distribute freely in both intra- and extracellular fluids . This compound can be actively transported across cell membranes, but its intracellular concentration depends on factors such as serum lithium levels and tissue water content . The compound is rapidly taken up by the kidneys and slowly penetrates other tissues such as the liver, bone, and muscle . In the brain, this compound enters slowly and exits even more slowly, leading to prolonged effects on neural function .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with various biomolecules and cellular compartments. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as GSK-3 and IMPase . These interactions lead to changes in the activity and function of these enzymes, affecting cellular signaling and metabolism . Additionally, this compound can be transported into organelles such as the mitochondria, where it influences mitochondrial function and energy production . The subcellular localization of this compound is critical for its biochemical and cellular effects.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Lithium (S)-2-hydroxypropanoate can be achieved through the reaction of Lithium hydroxide monohydrate with (S)-2-hydroxypropanoic acid.", "Starting Materials": [ "Lithium hydroxide monohydrate", "(S)-2-hydroxypropanoic acid" ], "Reaction": [ "Step 1: Dissolve Lithium hydroxide monohydrate in water to form a solution.", "Step 2: Add (S)-2-hydroxypropanoic acid to the Lithium hydroxide solution and stir the mixture.", "Step 3: Heat the mixture to 60-70°C and continue stirring for 2-3 hours.", "Step 4: Allow the mixture to cool to room temperature and filter the resulting precipitate.", "Step 5: Wash the precipitate with water and dry it under vacuum to obtain Lithium (S)-2-hydroxypropanoate as a white solid." ] }

27848-80-2

Molecular Formula

C3H6LiO3

Molecular Weight

97.0 g/mol

IUPAC Name

lithium;(2S)-2-hydroxypropanoate

InChI

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1

InChI Key

MCPIIUKZBQXOSD-DKWTVANSSA-N

Isomeric SMILES

[Li].C[C@@H](C(=O)O)O

SMILES

[Li+].CC(C(=O)[O-])O

Canonical SMILES

[Li].CC(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium (S)-2-hydroxypropanoate
Reactant of Route 2
Lithium (S)-2-hydroxypropanoate
Reactant of Route 3
Lithium (S)-2-hydroxypropanoate
Reactant of Route 4
Lithium (S)-2-hydroxypropanoate
Reactant of Route 5
Lithium (S)-2-hydroxypropanoate
Reactant of Route 6
Lithium (S)-2-hydroxypropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.